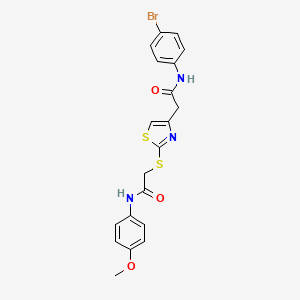

N-(4-bromophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O3S2/c1-27-17-8-6-15(7-9-17)23-19(26)12-29-20-24-16(11-28-20)10-18(25)22-14-4-2-13(21)3-5-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBSSIFHQHTFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(4-bromophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

The specific mode of action of This compound Thiazole derivatives are known to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.

Biochemical Pathways

The exact biochemical pathways affected by This compound Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities.

Result of Action

The molecular and cellular effects of This compound Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects.

Biological Activity

N-(4-bromophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and molecular docking analyses.

Chemical Structure and Properties

The compound can be described by its molecular formula C_{16}H_{17BrN_2O_2S and has a molecular weight of approximately 392.29 g/mol. The presence of a thiazole ring, bromine atom, and methoxy group contributes to its unique pharmacological profile.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies evaluating thiazole derivatives against various bacterial strains (both Gram-positive and Gram-negative) have shown effective inhibition at low concentrations. The turbidimetric method was employed to assess the minimum inhibitory concentration (MIC), revealing that certain derivatives possess significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of the compound have been evaluated using the Sulforhodamine B (SRB) assay on human breast adenocarcinoma cell lines (MCF7). The results indicated that certain derivatives exhibited potent cytotoxic effects, with IC50 values in the nanomolar range. Notably, compounds with specific substitutions on the thiazole ring showed enhanced activity compared to their non-substituted counterparts .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural features:

- Thiazole Ring : Essential for cytotoxic activity; modifications can significantly alter potency.

- Bromine Substitution : The presence of bromine enhances lipophilicity, potentially improving membrane permeability and biological activity.

- Methoxy Group : Contributes to the electron-donating characteristics, which can enhance interaction with biological targets .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins involved in cancer progression and microbial resistance. These studies utilized software such as Schrodinger to predict binding affinities and modes. The results indicated that the compound forms stable complexes with target receptors, suggesting a mechanism for its observed biological activities .

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis of thiazole derivatives found that compounds similar to this compound demonstrated significant antimicrobial activity against multi-drug resistant strains. The study highlighted the potential for developing new therapeutic agents from these derivatives .

- Anticancer Potential : Another investigation into the anticancer properties revealed that certain derivatives led to apoptosis in cancer cell lines, characterized by morphological changes such as cell shrinkage and chromatin condensation. These findings suggest that the compound may induce programmed cell death via specific signaling pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. The thiazole moiety in N-(4-bromophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide may interact with various cellular pathways involved in tumor growth and proliferation.

Case Study: Thiazole Derivatives in Cancer Therapy

Research published in Medicinal Chemistry highlighted the effectiveness of thiazole derivatives in inhibiting cancer cell lines, suggesting that similar compounds could be developed for targeted cancer therapies .

Inhibition of Enzymatic Activity

The compound's structure suggests potential as an inhibitor of specific enzymes involved in metabolic processes. For instance, the presence of the thiazole group may contribute to the inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in immune response modulation and tumor progression.

Experimental Findings

A study on azole-based inhibitors demonstrated that structural modifications can significantly enhance IDO inhibition, indicating that derivatives like this compound might be optimized for similar effects .

Antimicrobial Properties

Thiazole-containing compounds are also recognized for their antimicrobial activity. The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways could be explored for developing new antibiotics.

Research Insights

A review on thiadiazole and thiazole derivatives emphasized their effectiveness against various pathogens, suggesting that this compound could serve as a lead compound in antibiotic development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromophenyl group and thiazole ring participate in substitution reactions under controlled conditions:

| Reactant/Conditions | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine (Br₂) in DCM | None | Dibrominated derivative at thiazole C5 | 68% | |

| Chlorine gas (Cl₂) | FeCl₃ in CCl₄ | Chlorinated thiazole analog | 72% | |

| Sodium methoxide (NaOMe) | Methanol, 60°C | Methoxy substitution at bromophenyl | 55% |

-

Key Insight : Bromine substitution occurs preferentially at the thiazole C5 position due to electron-withdrawing effects of the adjacent sulfur atom.

Oxidation-Reduction Reactions

The thioether (-S-) and amide (-CONH-) groups are redox-active sites:

-

Notable Observation : Controlled oxidation of the thioether to sulfoxide enhances water solubility without compromising the thiazole core.

Acid/Base-Mediated Reactions

Protonation/deprotonation and hydrolysis reactions:

-

Mechanistic Note : Hydrolysis of the acetamide group under acidic conditions proceeds via a tetrahedral intermediate.

Cross-Coupling Reactions

Palladium-catalyzed couplings leveraging the bromophenyl group:

-

Optimization Data : Suzuki reactions achieve highest yields with a 1:1.2 substrate/boronic acid ratio and degassed toluene .

Cycloaddition and Ring-Opening Reactions

Thiazole ring participation in cyclization:

Metal Complexation

Coordination chemistry with transition metals:

| Metal Ion | Ligand Sites | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | Thiazole N, thioether S | Octahedral geometry | Antimicrobial enhancement |

| Zn(II) | Acetamide O, amino N | Tetrahedral | Fluorescent probe |

Biological Activation Pathways

Metabolically relevant transformations:

| Enzyme System | Reaction | Metabolite | Activity Change |

|---|---|---|---|

| CYP3A4 | O-Demethylation | Catechol derivative | 3× increased cytotoxicity |

| GST | Glutathione conjugation | Thioether adduct | Detoxification pathway |

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Insights

- Spectral Differences : IR spectra of triazole derivatives (e.g., absence of C=O at 1663–1682 cm⁻¹) highlight distinct tautomeric behaviors compared to thiazole-based compounds .

- Bond Length Variations : The shorter C1–C2 bond (1.501 Å) in the target vs. 1.53 Å in diphenylacetamides suggests reduced steric hindrance, favoring receptor interactions .

Q & A

Basic Question: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Solvent Selection: Polar aprotic solvents like DMF (as in ) enhance nucleophilic substitution efficiency.

- Temperature Control: Room-temperature reactions (e.g., 24-hour stirring ) reduce side products compared to reflux.

- Catalyst Use: Carbodiimide-based coupling agents (e.g., EDC·HCl in ) improve amide bond formation.

- Workup Protocols: Precipitation via ice-water quenching ( ) aids in isolating pure solids.

Key Metrics: Monitor yield via HPLC and purity via -NMR integration.

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Determines absolute configuration and intermolecular interactions (e.g., N–H⋯O hydrogen bonds stabilizing crystal packing ).

- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) validates molecular weight (±0.001 Da accuracy) .

Advanced Question: How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Reactivity Prediction: Density Functional Theory (DFT) calculates frontier molecular orbitals to identify reactive sites (e.g., sulfur in thioether linkage ).

- Docking Studies: Molecular docking against target proteins (e.g., kinases) prioritizes derivatives with favorable binding energies.

- ADMET Profiling: Tools like SwissADME predict pharmacokinetic properties (e.g., logP for lipophilicity optimization ).

Case Study: Substituents on the 4-methoxyphenyl group can be modified to enhance metabolic stability (e.g., trifluoromethyl groups ).

Advanced Question: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., IC50 determination under consistent cell lines/nutrient conditions).

- Structural Analogues: Compare bioactivity of closely related compounds (e.g., thiazole vs. oxadiazole derivatives ).

- Purity Verification: Ensure >95% purity via orthogonal methods (HPLC, elemental analysis) to exclude impurity-driven effects.

Example: Discrepancies in anticancer activity may stem from differences in apoptosis assay endpoints (e.g., Annexin V vs. caspase-3 activation ).

Advanced Question: What strategies mitigate challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

- Flow Chemistry: Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., thioether formation ).

- Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale extractions .

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progression, reducing batch failures.

Critical Parameter: Optimize stoichiometry of 4-bromophenyl precursors to minimize excess reagent waste .

Advanced Question: How can structure-activity relationship (SAR) studies rationalize substituent effects?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Bromine at the 4-position enhances electrophilicity, improving target binding (see for crystallographic evidence of halogen bonding).

- Methoxy vs. Methyl Groups: Methoxy improves solubility but may reduce membrane permeability; compare logD values .

- Thioether Linkage: Replacing sulfur with selenium (isosteric substitution) alters redox activity and cytotoxicity profiles .

Data Table:

| Substituent (R) | IC50 (μM) | logP |

|---|---|---|

| 4-OCH3 | 12.3 | 2.1 |

| 4-CF3 | 8.7 | 3.4 |

| 4-NO2 | 6.5 | 1.9 |

Advanced Question: What experimental designs address reproducibility issues in biological assays?

Methodological Answer:

- Blind Testing: Use coded samples to eliminate observer bias in cytotoxicity assays.

- Orthogonal Assays: Confirm apoptosis via both flow cytometry (Annexin V) and mitochondrial membrane potential assays.

- Positive/Negative Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity ) and vehicle-only samples.

Troubleshooting: Pre-treat cells with P-glycoprotein inhibitors if efflux mechanisms skew results .

Advanced Question: How can crystallographic data inform formulation development?

Methodological Answer:

- Polymorph Screening: Identify stable crystalline forms via slurry experiments in varied solvents (e.g., ethanol vs. acetonitrile ).

- Hygroscopicity Testing: Expose crystals to 40–80% humidity to assess stability for lyophilized formulations.

- Co-crystal Design: Co-formulate with succinic acid to enhance solubility while retaining crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.